(S)-Pentan-2-amine hydrochloride
Overview
Description
(S)-Pentan-2-amine hydrochloride is a chiral amine compound with the molecular formula C5H13N·HCl. It is an important intermediate in organic synthesis and is used in various chemical reactions due to its unique properties. The compound is characterized by the presence of an amine group attached to the second carbon of a pentane chain, with the (S)-configuration indicating its specific stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pentan-2-amine hydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to obtain the desired enantiomer. One common method is the asymmetric hydrogenation of pentan-2-one using a chiral catalyst, followed by the conversion of the resulting (S)-Pentan-2-amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods may include the use of chiral ligands in catalytic hydrogenation processes or enzymatic resolution of racemic mixtures. The final product is obtained by crystallization or other purification techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Pentan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Primary amines
Substitution: Alkylated or acylated amines
Scientific Research Applications
(S)-Pentan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-Pentan-2-amine hydrochloride involves its interaction with various molecular targets, depending on its application. In biochemical contexts, it may act as a substrate for enzymes, participating in catalytic reactions that modify its structure. In medicinal chemistry, it may interact with specific receptors or enzymes, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-Pentan-2-amine hydrochloride: The enantiomer of (S)-Pentan-2-amine hydrochloride, with different stereochemistry and potentially different biological activity.
Pentan-1-amine hydrochloride: A structural isomer with the amine group attached to the first carbon, leading to different chemical properties.
Hexan-2-amine hydrochloride: A homologous compound with an additional carbon in the chain, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its specific (S)-configuration, which can impart distinct stereochemical properties and biological activities compared to its enantiomer and structural isomers. This makes it valuable in asymmetric synthesis and in applications where chirality is crucial.
Properties
IUPAC Name |
(2S)-pentan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-3-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIBHXGATODRDN-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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